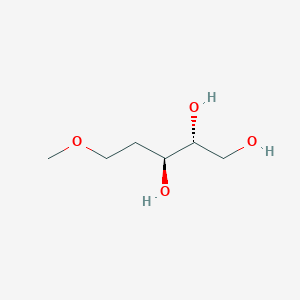
(2R,3S)-5-methoxypentane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Methyl-2-deoxy-D-ribose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with a methoxy group at the first carbon position and the absence of an oxygen atom at the second carbon position. Its molecular formula is C6H12O4, and it has a molecular weight of 148.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Methyl-2-deoxy-D-ribose can be synthesized through several methods. One common approach involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside using hydride reagents. This is followed by total hydrolysis and acetylation to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 1-O-Methyl-2-deoxy-D-ribose are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, and the use of hydride reagents for deoxygenation .
Chemical Reactions Analysis
Types of Reactions: 1-O-Methyl-2-deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the addition of hydrogen atoms to the compound, often reducing carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include methyl iodide (CH3I) and sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
1-O-Methyl-2-deoxy-D-ribose is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving nucleosides and nucleotides, as it can mimic the structure of natural sugars in DNA and RNA.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can be incorporated into nucleoside analogs that interfere with viral replication and cancer cell proliferation.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-O-Methyl-2-deoxy-D-ribose involves its incorporation into nucleoside analogs, which can then be incorporated into DNA or RNA strands. This incorporation can lead to chain termination or the formation of defective nucleic acids, thereby inhibiting viral replication or cancer cell proliferation. Additionally, it can inhibit enzymes involved in nucleic acid synthesis, further disrupting these processes .
Comparison with Similar Compounds
2-Deoxy-D-ribose: This compound lacks the methoxy group at the first carbon position but is otherwise similar in structure.
Methyl 2-Deoxy-D-ribofuranoside: This compound is similar but has different stereochemistry at certain carbon positions
Uniqueness: 1-O-Methyl-2-deoxy-D-ribose is unique due to its specific substitution pattern, which allows it to be used in specialized applications, particularly in the synthesis of nucleoside analogs for antiviral and anticancer research .
Properties
Molecular Formula |
C6H14O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R,3S)-5-methoxypentane-1,2,3-triol |
InChI |
InChI=1S/C6H14O4/c1-10-3-2-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
YEWUXURCECDCGI-NTSWFWBYSA-N |
Isomeric SMILES |
COCC[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COCCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















